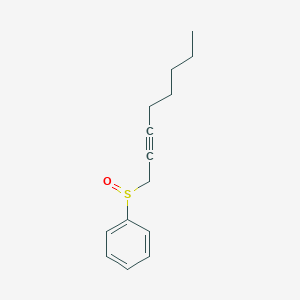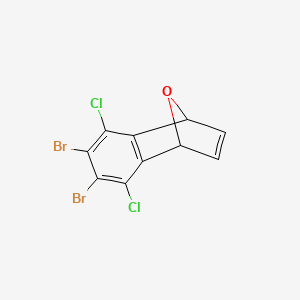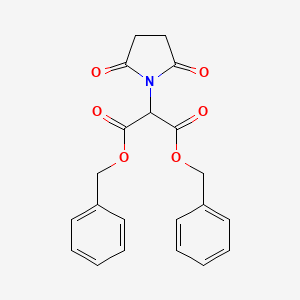![molecular formula C15H15BO3 B12542344 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-34-0](/img/structure/B12542344.png)
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzodioxaborole ring fused with a methoxyphenyl group. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of 4-methoxyphenethyl bromide with 2,2-dimethyl-1,3-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired boronic ester .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel, along with suitable ligands.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of boronate esters. This interaction is crucial in many biological and chemical processes, including enzyme inhibition and signal transduction pathways .
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the boronic ester functionality.
2-(4-Methoxyphenethyl)-4H-chromen-4-one: Similar in structure but contains a chromone ring instead of a benzodioxaborole ring.
4-Methoxyphenethyl alcohol: Contains the methoxyphenyl group but is an alcohol rather than a boronic ester.
Uniqueness
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its boronic ester functionality, which imparts distinct reactivity and applications in organic synthesis and medicinal chemistry. The presence of the benzodioxaborole ring enhances its stability and ability to form complexes with various molecular targets, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
143969-34-0 |
|---|---|
分子式 |
C15H15BO3 |
分子量 |
254.09 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H15BO3/c1-17-13-8-6-12(7-9-13)10-11-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3 |
InChIキー |
BMCWIXSXZXEHBH-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)CCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


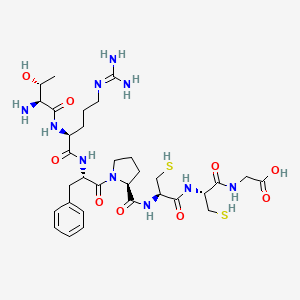
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
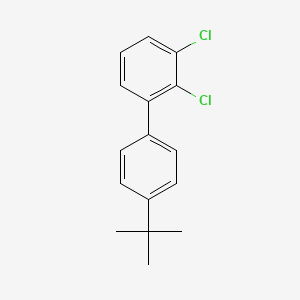
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
